Plantaricin S
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
NKLAYNMGHYAGKATIFGLAAWALLA |
Origin of Product |
United States |
Production, Isolation, and Purification Methodologies for Plantaricin S
Microbial Production Systems for Plantaricin S
The generation of this compound relies on carefully controlled microbial culture systems. These can range from using the native bacterial strains that naturally produce the compound to employing genetically modified organisms for enhanced or more controlled production.
This compound and related plantaricins are peptides primarily produced by strains of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum). asm.orgmdpi.com These producer strains have been isolated from various environments, particularly fermented foods like green olives and fermented mustard. asm.orgnih.govplos.org The production of these bacteriocins is significantly influenced by fermentation conditions, including the composition of the growth medium, pH, temperature, and incubation time. mdpi.comrsc.org
De Man, Rogosa, and Sharpe (MRS) broth is a commonly used medium for cultivating L. plantarum for plantaricin production. scielo.bripb.ac.idacs.org However, the optimal parameters for maximizing yield are often strain-specific. mdpi.com For instance, the production of this compound by L. plantarum LPCO10 is carried out in MRS broth. asm.org Similarly, L. plantarum ST31 is cultured in MRS medium at a pH of 6.0, with the bacteriocin (B1578144) being isolated after 24 hours. scielo.br For L. plantarum ZJ5, production was optimal in MRS broth at 30°C for 24 hours at a controlled pH of 4.0. plos.org Some studies have noted that bacteriocin production follows primary metabolite kinetics, occurring during the active growth phase and ceasing in the stationary phase. mdpi.com In some cases, bacteriocin production is inducible; for example, Plantaricin NC8 is produced by L. plantarum NC8 only when cocultured with specific other bacteria like Pediococcus pentosaceus FBB63. asm.org
Table 1: Native Producer Strains of Plantaricins and Fermentation Conditions
| Plantaricin | Producer Strain | Source of Strain | Medium | Temperature | Incubation Time | Reference |
|---|---|---|---|---|---|---|
| This compound | L. plantarum LPCO10 | Green-olive fermentation | MRS Broth | Not Specified | Not Specified | asm.orgnih.gov |
| Plantaricin ST31 | L. plantarum ST31 | Not Specified | MRS Broth (pH 6.0) | 30°C | 24 hours | scielo.br |
| Plantaricin ZJ5 | L. plantarum ZJ5 | Fermented mustard | MRS Broth (pH 4.0) | 30°C | 24 hours | plos.org |
| Plantaricin YKX | L. plantarum YKX | Not Specified | MRS Broth | 30°C | 24 hours | frontiersin.org |
| Plantaricin LPL-1 | L. plantarum LPL-1 | Fermented fish | MRS Broth (pH 6.5) | 37°C | 64 hours | frontiersin.org |
| Plantaricin NC8 | L. plantarum NC8 | Not Specified | MRS Broth (coculture) | 30°C | 8 hours | asm.org |
To overcome challenges associated with low yields from native producers, researchers have turned to heterologous expression systems. cabidigitallibrary.org Hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used for recombinant production of plantaricins. mdpi.comnih.gov
Expressing bacteriocins like this compound in E. coli can be challenging due to the toxicity of the peptides to the host and the formation of inactive inclusion bodies. nih.gov To circumvent these issues, plantaricins are often expressed as fusion proteins. For example, Plantaricin 423 and Mundticin ST4SA have been successfully expressed in E. coli as fusions with His-tagged green fluorescent protein (GFP). nih.gov This approach not only stabilized the expression and boosted yields but also simplified monitoring of the process due to GFP's fluorescence. nih.gov Similarly, fusing the bacteriocin to thioredoxin has been shown to result in a soluble, functional protein. mdpi.com
Saccharomyces cerevisiae is another popular host for recombinant protein production because it can secrete the expressed protein, simplifying purification. mdpi.com Plantaricin 423 has been expressed in S. cerevisiae, and codon optimization of the gene led to yields of 18.4 mg/L. researchgate.netscite.ai The choice of secretion signal is crucial; for instance, the alpha-mating factor (MFα1) secretion signal was found to be superior for secreting Plantaricin 423 and Mundticin ST4SA from S. cerevisiae. researchgate.netscite.ai
Table 2: Examples of Heterologous Expression Systems for Plantaricins
| Plantaricin | Host Organism | Expression Vector/System | Fusion Partner | Reported Yield | Reference |
|---|---|---|---|---|---|
| Plantaricin EF | E. coli | Two-plasmid system | Not Specified | Not Specified | acs.org |
| Plantaricin 423 | E. coli | Not Specified | Green Fluorescent Protein (GFP) | 121.29 mg/L (fusion protein) | nih.gov |
| Mundticin ST4SA | E. coli | Not Specified | Green Fluorescent Protein (GFP) | 12.4 mg/L (active peptide) | nih.gov |
| Plantaricin 423 | Saccharomyces cerevisiae | Episomal vector with MFα1 signal | None (secreted) | 18.4 mg/L | researchgate.netscite.ai |
| Mundticin ST4SA | Saccharomyces cerevisiae | Episomal vector with MFα1 signal | None (secreted) | 20.9 mg/L | researchgate.netscite.ai |
Native Producer Strains and Fermentation Parameters
Downstream Processing and Isolation Techniques for this compound
Following fermentation, a series of purification steps are required to isolate this compound from the complex culture broth.
The initial step in purification is the removal of bacterial cells from the culture medium, typically achieved by centrifugation. ipb.ac.idcore.ac.uk The resulting cell-free supernatant, which contains the secreted plantaricin, is then subjected to concentration methods. plantarchives.org
The most widely used technique for concentrating plantaricins from culture supernatant is ammonium (B1175870) sulfate (B86663) precipitation. asm.orgplantarchives.org This method involves adding ammonium sulfate to the supernatant to a specific saturation level (ranging from 40% to 80%), which causes the proteinaceous bacteriocin to precipitate. plos.orgscielo.bripb.ac.idnih.gov The precipitate is then collected, often by another round of centrifugation. ipb.ac.id
Other extraction methods have also been reported. Solvent extraction using organic solvents like n-butanol or ethyl acetate (B1210297) can effectively recover plantaricins from the supernatant. plantarchives.orgnih.gov For instance, n-butanol extraction has been shown to yield a partially pure bacteriocin preparation. plantarchives.org Additionally, techniques like rotary evaporation can be used to reduce the volume of the supernatant before subsequent purification steps. frontiersin.org
After initial extraction and concentration, achieving pure this compound requires several rounds of chromatography. plos.org These methods separate molecules based on properties such as charge, hydrophobicity, and size.
A common strategy involves a multi-step protocol that often begins with cation-exchange chromatography. plos.orgscielo.br In this step, the redissolved precipitate is loaded onto a column containing a negatively charged resin, such as SP-Sepharose. asm.orgfrontiersin.org The positively charged plantaricin binds to the column while other components pass through, and it is later eluted using a salt gradient (e.g., with sodium chloride). scielo.br
This is often followed by hydrophobic interaction chromatography (HIC) on media like phenyl-Sepharose CL-4B or a similar resin. asm.orgplos.org The final purification step to achieve homogeneity is typically reverse-phase high-performance liquid chromatography (RP-HPLC), using columns such as C8 or C18. asm.orgfrontiersin.orgscielo.br The bacteriocin is eluted with a gradient of an organic solvent, such as acetonitrile (B52724) or isopropanol, in water containing trifluoroacetic acid. asm.org For this compound from strain LPCO10, the purification involved ammonium sulfate precipitation followed by SP-Sepharose fast-flow, phenyl-Sepharose CL-4B, and C2/C18 reverse-phase chromatography, resulting in a 352,617-fold increase in specific activity with a final yield of 91.6%. asm.orgnih.gov
Table 3: Summary of Purification Schemes for Various Plantaricins
| Plantaricin | Purification Steps | Purification Fold | Recovery Yield | Reference |
|---|---|---|---|---|
| This compound (LPCO10) | Ammonium Sulfate Precipitation, SP-Sepharose, Phenyl-Sepharose, C2/C18 RP-HPLC | 352,617 | 91.6% | asm.orgnih.gov |
| Plantaricin ST31 | Ammonium Sulfate Precipitation, Sep-Pack C18, C18 RP-HPLC | 12,000 | 0.8% | scielo.brscielo.br |
| Plantaricin ST31 (Method 2) | Cation Exchange (SP Sepharose Fast Flow) | Not Specified | 5.9% | scielo.brscielo.br |
| Plantaricin ZJ5 | Ammonium Sulfate Precipitation, Cation-Exchange, Hydrophobic-Interaction, RP-HPLC | 23.48 | 8.1% | plos.org |
| Plantaricin LPL-1 | Ammonium Sulfate Precipitation, SP-Sepharose FF, Sephadex G10, RP-HPLC | 128.81 | 12.51% | frontiersin.org |
| Plantaricin YKX | Ammonium Sulfate Precipitation, SP-Sepharose, RP-HPLC | 7.6 | Not Specified | frontiersin.org |
Ammonium sulfate precipitation is a cornerstone of plantaricin purification. plantarchives.orgscielo.br The process begins with obtaining the cell-free supernatant after centrifuging the bacterial culture. scielo.br Solid ammonium sulfate is then slowly added to this chilled supernatant, while stirring, to reach a desired saturation level, which can vary from 40% to 80% depending on the specific plantaricin. asm.orgplos.orgscielo.bripb.ac.id For this compound from L. plantarum LPCO10, this initial precipitation step resulted in a 15-fold increase in the total activity recovered compared to the starting supernatant. asm.org
After stirring for several hours at a low temperature (e.g., 4°C), the precipitated proteins, including the plantaricin, are collected by high-speed centrifugation. ipb.ac.id The resulting pellet is then carefully separated from the supernatant and resolubilized in a small volume of a suitable buffer, such as sodium phosphate (B84403) buffer. plos.orgipb.ac.id Following resolubilization, a filtration or dialysis step is often employed to remove the excess ammonium sulfate salt. plos.org This can be done using dialysis against the buffer with a low molecular weight cut-off membrane or by passing the solution through a sterile filter. plos.orgipb.ac.id This desalted and concentrated sample is then ready for further chromatographic purification.
Chromatographic Purification Strategies for this compound
Ion-Exchange Chromatography of this compound
Ion-exchange chromatography (IEX) is a critical step in the purification of this compound, leveraging the bacteriocin's net positive charge at specific pH values. This technique separates molecules based on their respective charged groups by binding them to an oppositely charged solid-phase ion-exchange resin.
In the purification of this compound produced by Lactobacillus plantarum LPCO10, a cation-exchange chromatography step is employed following ammonium sulfate precipitation and desalting. asm.org The desalted fraction is applied to an SP Sepharose Fast-Flow cation-exchange column. asm.org This strong cation exchanger is chosen for its effectiveness in binding cationic proteins like this compound. The column is first equilibrated with a citrate-phosphate buffer (50 mM; pH 5.0). asm.org After the sample is loaded, the column is washed with several bed volumes of the same buffer to remove any unbound or weakly bound contaminants. asm.org Elution of the bound this compound is achieved by introducing a high salt concentration, typically 2 M Sodium Chloride (NaCl) in the same buffer, which disrupts the electrostatic interactions between the bacteriocin and the resin. asm.org
Similarly, the purification of other plantaricins, such as Plantaricin LPL-1 and Plantaricin YKX, also utilizes strong cation-exchange columns like SP-Sepharose. nih.govfrontiersin.org This method has proven to be a robust step for capturing and concentrating the bacteriocin from the crude extract. For instance, in the purification of Plantaricin ST31, a direct cation-exchange chromatography method using an SP Sepharose Fast Flow column yielded a significantly higher recovery (5.9%) compared to a method involving HPLC as the primary chromatographic step (0.8%). scielo.brscielo.br This highlights the efficiency of IEX as a capture step in the purification workflow.
The following table summarizes the conditions used in the cation-exchange chromatography step for various plantaricins.
| Parameter | This compound | Plantaricin LPL-1 | Plantaricin YKX | Plantaricin ST31 |
| Column Type | SP Sepharose Fast-Flow | SP-Sepharose Fast Flow | SP-Sepharose | SP Sepharose Fast Flow |
| Equilibration Buffer | 50 mM Citrate-Phosphate (pH 5.0) | 20 mM Phosphate Buffer (pH 5.5) | 20 mM Phosphate Buffer (pH 6.0) | Not specified |
| Elution Buffer | 2 M NaCl in Equilibration Buffer | Linear gradient of 0-1 M NaCl | Linear gradient of 0-1 M NaCl | Not specified |
| Reference | asm.org | nih.gov | frontiersin.org | scielo.brscielo.br |
Hydrophobic Interaction Chromatography of this compound
Following ion-exchange chromatography, Hydrophobic Interaction Chromatography (HIC) is often the subsequent step in the purification of this compound. asm.org This technique separates molecules based on their hydrophobicity. The high salt concentration in the eluate from the cation-exchange step is advantageous for HIC, as it enhances the hydrophobic interactions between the bacteriocin and the HIC resin.
For the purification of this compound, the fraction eluted from the ion-exchange column, which contains 2 M NaCl, is directly applied to a phenyl-Sepharose CL-4B column. asm.org This resin has phenyl groups, which are hydrophobic ligands that can interact with the nonpolar surfaces of the bacteriocin. The column is first equilibrated with a buffer containing a high salt concentration (2 M NaCl in 50 mM citrate-phosphate buffer, pH 5.0) to promote binding. asm.org
| Parameter | Details for this compound Purification |
| Column Type | Phenyl-Sepharose CL-4B |
| Equilibration/Binding Buffer | 2 M NaCl in 50 mM Citrate-Phosphate (pH 5.0) |
| Elution Buffer | 70% (vol/vol) ethanol (B145695) in 50 mM Citrate-Phosphate (pH 5.0) |
| Reference | asm.org |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the final and most powerful step in the purification of this compound, designed to achieve a high degree of purity. asm.orgnih.gov This technique separates molecules based on their hydrophobicity, similar to HIC, but with higher resolution due to the use of a non-polar stationary phase (e.g., C2/C18, C18) and a polar mobile phase. asm.orgnih.gov
In the purification of this compound, the fraction obtained from HIC is diluted with deionized water containing 0.1% (vol/vol) trifluoroacetic acid (TFA) before being subjected to a C2/C18 reverse-phase column. asm.org TFA is used as an ion-pairing agent to improve peak shape and resolution. The separation is achieved by applying a gradient of an organic solvent, typically acetonitrile, in the aqueous mobile phase (also containing 0.1% TFA). As the concentration of acetonitrile increases, the hydrophobic bacteriocin desorbs from the column and is eluted. nih.gov
This method is highly effective in separating the two peptides, α and β, that constitute this compound, which are necessary for its full biological activity. asm.orgnih.gov Similarly, RP-HPLC is the final step in the purification of many other plantaricins, such as Plantaricin LPL-1 and Plantaricin ZJ5, yielding a single, sharp peak that indicates a high level of purity. nih.govnih.gov For Plantaricin LPL-1, a C18 column was used with a linear gradient of water-acetonitrile (5–95%) containing 0.1% TFA. nih.gov
The following table summarizes the RP-HPLC conditions for different plantaricins.
| Parameter | This compound | Plantaricin LPL-1 | Plantaricin ZJ5 |
| Column Type | C2/C18 | C18 | Not specified, but reverse-phase |
| Mobile Phase A | Deionized water with 0.1% TFA | Water with 0.1% TFA | Water with 0.06% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA | Acetonitrile with 0.06% TFA |
| Gradient | Not specified | 5-95% Acetonitrile | 0-100% Acetonitrile |
| Detection Wavelength | Not specified | 280 nm | Not specified |
| Reference | asm.org | nih.gov | nih.govplos.org |
Purity Assessment Techniques for this compound
Assessing the purity of this compound after the multi-step purification process is crucial to ensure the homogeneity of the sample. Several analytical techniques are employed for this purpose.
Tricine-Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE): This is a common method used to visualize the purity of bacteriocin preparations and to estimate their molecular weight. For small peptides like plantaricins, Tricine-SDS-PAGE provides better resolution than standard Laemmli SDS-PAGE. Following purification of similar plantaricins like Plantaricin LPL-1 and Plantaricin ZJ5, the final fraction from RP-HPLC is run on a gel. nih.govnih.gov A single band on the gel indicates a high degree of purity. nih.gov For instance, purified Plantaricin ZJ5 showed a single protein band of approximately 3 kDa. nih.gov
Mass Spectrometry (MS): To confirm the identity and precise molecular mass of the purified bacteriocin, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is frequently used. nih.govnih.gov This technique provides a highly accurate molecular weight, which can be compared to the theoretical mass derived from the amino acid sequence. For example, the molecular mass of Plantaricin LPL-1 was determined to be 4347.8467 Da using MALDI-TOF-MS. nih.govnih.gov
N-terminal Amino Acid Sequencing: To further confirm the identity of the purified peptide, Edman degradation is performed to determine the N-terminal amino acid sequence. nih.govplos.org This sequence can then be compared with known sequences in databases to confirm that the purified peptide is indeed this compound or a related variant. plos.org
Activity Assays: Throughout the purification process, the biological activity of the fractions is monitored, often using an agar (B569324) well diffusion assay against a sensitive indicator strain. asm.orgnih.gov While not a direct measure of purity, the specific activity (activity units per milligram of protein) is calculated at each step. An increase in specific activity at each successive purification stage indicates the removal of contaminating proteins and the enrichment of the target bacteriocin. researchgate.netkemdikbud.go.id
The following table provides a summary of the purification of Plantaricin UG1, illustrating the increase in specific activity as a measure of purification effectiveness.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Purification Fold | Yield (%) |
| Cell-Free Supernatant | 98.5 | 4500 | 45.68 | 1.0 | 100 |
| Ammonium Sulphate Precipitation | 22.8 | 3850 | 168.8 | 3.69 | 85.5 |
| Ion-Exchange Chromatography | 2.5 | 3080 | 1232 | 26.9 | 68.4 |
| Reverse-Phase Chromatography | 0.45 | 2950 | 6555.5 | 143.5 | 65.5 |
| Data adapted from a study on Plantaricin UG1 for illustrative purposes. researchgate.net |
Molecular Structure and Structural Biology of Plantaricin S
Three-Dimensional Structural Determination of Plantaricin S
While the primary sequence provides fundamental information, understanding the three-dimensional (3D) structure of this compound is key to deciphering its mechanism of action. The 3D structures of the individual Pls-α and Pls-β peptides have been determined, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The 3D structures of the individual this compound peptides, Pls-α and Pls-β, were determined using NMR spectroscopy in a membrane-mimicking environment provided by dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netrcsb.org In aqueous solutions, the peptides are largely unstructured, adopting a random coil conformation. researchgate.net However, upon interaction with the membrane-like environment of DPC micelles, they fold into distinct secondary structures. researchgate.net
Pls-α: The Pls-α peptide forms an α-helix extending from residue 8 to residue 24. rcsb.orgresearchgate.net This helix is noted to have a less structured or more flexible region around residues 16-19. rcsb.org
Pls-β: The Pls-β peptide forms a continuous, amphiphilic α-helix from residue 7 to residue 23. researchgate.netrcsb.org
These α-helical structures are a common feature among class II bacteriocins and are critical for their ability to interact with and insert into the cell membranes of target bacteria. jst.go.jpresearchgate.net The amphiphilic nature of these helices, with distinct hydrophobic and hydrophilic faces, facilitates their insertion into the lipid bilayer.
X-ray crystallography is a powerful technique for determining the high-resolution atomic and molecular structure of a material by analyzing the diffraction pattern of an X-ray beam scattered by a crystal of that material. wikipedia.org This method has been instrumental in revealing the structures of countless biological molecules, including proteins and nucleic acids. wikipedia.org
However, a search of the available scientific literature and protein structure databases indicates that a three-dimensional structure of this compound determined by X-ray crystallography has not been reported. The primary method used for its structural elucidation has been NMR spectroscopy. researchgate.netrcsb.org This is not uncommon for membrane-active peptides, as they can be challenging to crystallize, a prerequisite for X-ray crystallographic analysis. wikipedia.org
Computational methods, particularly molecular dynamics (MD) simulations, have been employed to complement experimental data and to propose a model for how the two peptides of this compound interact with each other and with the target cell membrane. researchgate.netnih.gov
Based on structural data from NMR, mutational analysis, and sequence comparisons with other two-peptide bacteriocins, a model of the membrane-inserted this compound complex has been proposed. rcsb.orgresearchgate.net In this model, the Pls-α and Pls-β peptides are oriented in an antiparallel fashion relative to each other within the membrane. rcsb.orgresearchgate.net
This antiparallel orientation is thought to be stabilized by interactions between specific motifs in each peptide. researchgate.net Class IIb bacteriocins often contain GxxxG or similar GxxxG-like motifs (where G is Glycine, and x is any other amino acid), which are known to facilitate helix-helix packing in membrane proteins. nih.govacs.org In this compound, the G⁹xxxG¹³ motif in Pls-α and GxxxG-like motifs in Pls-β are believed to be important for the interaction between the two peptides. researchgate.net MD simulations have shown that an antiparallel model, where these motifs can come into close proximity, is stable and capable of inserting into a model membrane, providing a plausible structural basis for the bacteriocin's pore-forming activity. researchgate.net
| Peptide | Method | Structural Characteristics | Key Motifs |
|---|---|---|---|
| Pls-α | NMR Spectroscopy | α-helix from residue 8-24, with a flexible region around residues 16-19. rcsb.org | G⁹xxxG¹³ researchgate.net |
| Pls-β | NMR Spectroscopy | Amphiphilic α-helix from residue 7-23. researchgate.netrcsb.org | GxxxG-like motifs researchgate.net |
| Pls-α / Pls-β Complex | Computational Modeling | Proposed antiparallel helix-helix interaction within the membrane. researchgate.net | Interaction between GxxxG and GxxxG-like motifs. researchgate.net |
X-ray Crystallography of this compound (if applicable in literature)
Structure-Function Relationship Investigations in this compound
The antimicrobial efficacy of this compound (Pls), a class IIb two-peptide bacteriocin (B1578144), is intrinsically linked to the specific structural features of its constituent peptides and their synergistic interaction. nih.gov Research into its structure-function relationship has focused on understanding how the primary amino acid sequences, secondary structures, and intermolecular interactions contribute to its potent bactericidal activity.
Detailed investigations have revealed that the optimal potency of this compound is dependent on the complementary action of its two peptides, often designated Plsα and Plsβ, which are required in roughly equal amounts. nih.govresearchgate.net While one of the peptides may show minimal inhibitory activity on its own, full bactericidal effect is only achieved when both peptides act in concert. researchgate.net This synergistic relationship is a hallmark of class IIb bacteriocins. scielo.br
Studies utilizing circular dichroism (CD) have shown that the individual this compound peptides, much like other two-peptide bacteriocins, are largely unstructured in aqueous solutions. nih.govnih.gov However, upon introduction to a hydrophobic or membrane-mimicking environment, such as in the presence of 2,2,2-trifluoroethanol (B45653), they adopt a distinct α-helical conformation. nih.gov This induced helical structure is crucial for their interaction with and insertion into the target cell membrane. chapman.edujst.go.jp
Molecular dynamics (MD) simulations and mutational analyses have been pivotal in elucidating the specifics of the peptide-peptide interaction. nih.govchapman.edu A key finding is that the two helical peptides of this compound align in an antiparallel orientation. nih.gov This interaction is mediated by conserved amino acid motifs, specifically GxxxG and AxxxA motifs, which are known to facilitate helix-helix packing in membrane proteins. nih.govnih.gov The strong attraction between these motifs on the respective peptides is considered essential for the formation of a stable, functional heterodimer at the target cell membrane, which ultimately leads to pore formation and cell death. nih.govchapman.edu
While specific mutational data for this compound is not extensively detailed in the provided sources, studies on analogous two-peptide plantaricins like Plantaricin EF and PLNC8 αβ offer significant insights into the methodologies and findings of structure-function investigations. These studies involve targeted amino acid substitutions and peptide truncations to identify critical residues and domains.
For instance, research on Plantaricin EF involved mutating the small amino acids (Gly, Ala, Ser) within its GxxxG and GxxxG-like motifs. acs.org The results indicated that the G₅xxxG₉ motif in the PlnE peptide and the S₂₆xxxG₃₀ motif in the PlnF peptide are directly involved in the crucial helix-helix interaction. acs.org
Similarly, investigations into PLNC8 αβ have explored the effects of peptide truncation and the substitution of L-amino acids with D-amino acids to enhance stability. diva-portal.orgnih.gov These studies provide a framework for understanding how modifications can impact activity.
Table 1: Research Findings from Structure-Function Studies on Two-Peptide Plantaricins
| Plantaricin Studied | Modification Type | Key Finding | Implication for Function | Reference(s) |
| This compound (Pls) | Molecular Dynamics Simulation | Peptides (Plsα and Plsβ) interact in an antiparallel orientation. | Antiparallel alignment is the likely functional conformation for membrane interaction. | nih.gov |
| This compound (Pls) | Structural Analysis (CD) | Peptides adopt α-helical structures in membrane-mimicking environments. | Helical conformation is necessary for membrane insertion and activity. | nih.gov |
| Plantaricin EF | Site-Directed Mutagenesis (GxxxG motifs) | Mutations in the G₅xxxG₉ (PlnE) and S₂₆xxxG₃₀ (PlnF) motifs reduced antimicrobial activity. | These specific motifs are critical for the interaction between the two peptides. | nih.govacs.org |
| PLNC8 αβ | Peptide Truncation | Truncated peptides α1–22, β7–34, and β1–20 retained bacteriostatic, but not bactericidal, activity. | Specific regions of the peptides are essential for full bactericidal potency. | diva-portal.org |
| PLNC8 αβ | D-amino acid Substitution | Replacement of L-amino acids with D-amino acids did not alter antimicrobial activity but increased resistance to trypsin. | The stereochemistry is not critical for the antimicrobial mechanism but affects proteolytic stability. | diva-portal.orgnih.gov |
These investigations collectively underscore that the function of this compound is not attributable to a single feature but to a combination of induced helical structures, specific inter-peptide interactions guided by conserved motifs, and the precise orientation of the two-peptide complex within the bacterial membrane. nih.govchapman.edu
Biosynthesis and Genetic Regulation of Plantaricin S
Genes Encoding Plantaricin S and Associated Loci
The production of this compound is orchestrated by a specific set of genes located on the chromosome of Lactobacillus plantarum LPCO10. asm.orgscielo.br The core components of this bacteriocin (B1578144) are two distinct peptides, designated α and β, which are encoded by the genes plsA and plsB, respectively. asm.org These two genes are organized in an operon, meaning they are transcribed together as a single messenger RNA (mRNA) molecule, approximately 0.7 kilobases in length. asm.orgnih.gov This co-transcription ensures the coordinated production of both peptides, which are essential for the bacteriocin's activity. asm.org
The genetic locus responsible for this compound production extends beyond just the structural genes. A 4.5-kb region of chromosomal DNA has been identified and sequenced, revealing a cluster of genes involved in its biosynthesis and regulation. asm.org Alongside plsA and plsB, an open reading frame (ORF), designated ORF2, is part of the same operon. asm.org While its exact function is still under investigation, it is hypothesized to encode an immunity protein, a common feature in bacteriocin operons that protects the producing cell from its own antimicrobial peptides. asm.orgjst.go.jp
Table 1: Key Genes and ORFs in the this compound Locus
| Gene/ORF | Encoded Product/Homologue | Putative Function |
| plsA | Peptide α | Structural component of this compound |
| plsB | Peptide β | Structural component of this compound |
| ORF2 | Immunity-like protein | Self-protection of the producer strain |
| ORF5 | AgrB-like protein | Post-translational modification of the induction factor |
| ORF8 | Histidine protein kinase | Sensor component of a two-component regulatory system |
| ORF14 | Response regulator | Regulatory component of a two-component system |
Biosynthetic Pathways and Enzymes Involved in this compound Production
The journey from gene to active bacteriocin is a multi-step process involving precursor synthesis, maturation, and secretion.
Precursor Peptide Processing and Maturation of this compound
The plsA and plsB genes are not directly translated into the final, active peptides. asm.org Instead, they are transcribed and translated to produce precursor peptides, often referred to as pre-peptides. asm.orgjst.go.jp These precursors contain an N-terminal leader sequence attached to the pro-bacteriocin peptide. asm.org The leader sequences of the this compound precursors are of the "double-glycine" type, a characteristic feature recognized by specific processing and transport machinery. asm.orgresearchgate.net The maturation of this compound involves the proteolytic cleavage of this leader peptide, a crucial step that activates the bacteriocin. asm.org This processing occurs concurrently with the export of the mature peptides from the cell. asm.org
Post-Translational Modification Enzymes in this compound Biosynthesis
While some bacteriocins undergo extensive post-translational modifications, this compound, being a class II bacteriocin, is generally not post-translationally modified beyond the cleavage of its leader peptide. nih.gov However, the genetic locus of this compound hints at a potential for more complex regulation. The presence of ORF5, with its homology to agrB, suggests a possible role in the post-translational modification of a signaling peptide involved in regulating its own production, rather than modifying the bacteriocin peptides themselves. asm.orgnih.gov In the Staphylococcus aureusagr system, AgrB is involved in processing the AgrD peptide into an autoinducing pheromone. asm.org A similar mechanism may be at play in the regulation of this compound.
Secretion Mechanisms of this compound
The secretion of this compound from the Lactobacillus plantarum cell is an active process mediated by a dedicated transport system. asm.orgjst.go.jp The double-glycine leader peptides of the pre-bacteriocins are recognized by an ABC (ATP-binding cassette) transporter. asm.orgresearchgate.net This type of transporter utilizes the energy from ATP hydrolysis to move the bacteriocin peptides across the cytoplasmic membrane. asm.org The proteolytic domain responsible for cleaving the leader peptide is often an integral part of this ABC transporter complex. researchgate.net Therefore, the processing and secretion of this compound are tightly coupled events, ensuring that the active, and potentially harmful, bacteriocin is only released outside the cell. asm.org The genetic machinery for this transport system is believed to be encoded within the plantaricin locus, although the specific genes have not been fully characterized as dedicated secretion components for this compound itself. However, general plantaricin loci in L. plantarum contain genes like plnG and plnH that encode for secretion and processing proteins. scielo.brasm.org
Regulatory Mechanisms Governing this compound Gene Expression
The production of this compound is not a constant process. Instead, it is tightly regulated to be produced when most needed, often in response to the presence of other competing bacteria.
Quorum Sensing Systems in this compound Regulation
A key regulatory mechanism controlling the production of many bacteriocins, likely including this compound, is quorum sensing. frontiersin.orgfrontiersin.org This is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. frontiersin.org In the context of bacteriocin production, this ensures that the antimicrobial peptides are synthesized in sufficient quantities to be effective, a process that is energetically costly. frontiersin.org
The genetic evidence within the this compound locus strongly points towards an agr-like quorum sensing system. asm.orgresearchgate.net This system typically involves a small signaling peptide, known as an autoinducing peptide (AIP), which is secreted by the bacteria. frontiersin.org As the bacterial population grows, the concentration of the AIP in the environment increases. frontiersin.org Once a threshold concentration is reached, the AIP binds to a membrane-bound histidine protein kinase (the sensor), which is likely encoded by ORF8 in the this compound system. asm.orgfrontiersin.org This binding event triggers a phosphorylation cascade, leading to the activation of a cytoplasmic response regulator, putatively encoded by ORF14. asm.orgfrontiersin.org The activated response regulator then binds to specific DNA sequences in the promoter regions of the bacteriocin operons, switching on the transcription of the genes required for bacteriocin production and immunity. asm.orgresearchgate.net The presence of conserved direct repeats in front of the pls operon further supports this model of transcriptional regulation. nih.gov
While the specific AIP for the this compound system has not been definitively identified, the homology of ORF5 to agrB suggests it might be involved in processing this signaling peptide. asm.orgnih.gov This intricate regulatory network allows Lactobacillus plantarum to produce this compound in a density-dependent manner, a sophisticated strategy for microbial competition and survival. frontiersin.org
Environmental and Nutritional Influences on this compound Production
The synthesis of this compound, a bacteriocin produced by Lactiplantibacillus plantarum, is intricately linked to the surrounding environmental and nutritional conditions. nih.govresearchgate.net Various factors, including the composition of the growth medium, pH, temperature, and the presence of specific chemical compounds, can significantly modulate its production. researchgate.netrsc.org
Optimal production of this compound by L. plantarum LPCO10 has been observed under specific laboratory conditions. researchgate.net These include a temperature range of 34-35°C and a pH of 6.0. researchgate.net The composition of the culture medium plays a pivotal role, with the addition of glucose (2%) and tryptone being beneficial. researchgate.net Furthermore, the presence of sodium chloride (NaCl) at concentrations of 2.3-2.5% has been shown to enhance the production of this compound. researchgate.net Conversely, aeration of the culture has a negative impact on its synthesis. researchgate.net The synthesis of bacteriocins can be an unstable characteristic, influenced by environmental factors like temperature and cell density. asm.org
The carbon source available to the bacteria is a critical determinant of bacteriocin production. For instance, the production of Plantaricin C is repressed by high concentrations of glucose. asm.orgnih.gov However, using sucrose (B13894) or fructose (B13574) as the carbon source can support its synthesis at concentrations that would be inhibitory if glucose were the sole carbon source. nih.gov This suggests that the type of sugar available influences the metabolic pathways and regulatory mechanisms controlling bacteriocin synthesis. nih.gov In some cases, lower concentrations of glucose (5 or 10 g/L) led to decreased bacteriocin activity, likely due to the rapid depletion of the carbon source. mdpi.com
Nitrogen sources also play a crucial role. While complex media like MRS broth, which is rich in nitrogen sources such as beef extract, yeast extract, and peptone, promote robust growth and bacteriocin synthesis, they are not always economically viable for large-scale production. rsc.org The specific amino acids or peptides present in these extracts can act as inducers or precursors for bacteriocin synthesis. rsc.org
Stress conditions, paradoxically, can lead to a significant increase in bacteriocin production. researchgate.net For example, the presence of NaCl can enhance bacteriocin production in some lactic acid bacteria strains. researchgate.net L. plantarum LPCO10, originally isolated from olive fermentation brine, exhibits maximum this compound activity at a 2.5% (w/v) NaCl concentration in the culture medium. researchgate.net
The table below summarizes the key environmental and nutritional factors influencing this compound production by L. plantarum LPCO10. researchgate.net
| Factor | Optimal Condition | Effect on Production |
| Temperature | 34-35°C | Maximizes production |
| pH | 6.0 | Optimal for synthesis |
| Carbon Source | 2% Glucose | Enhances production |
| Nitrogen Source | Tryptone | Supports high yield |
| Aeration | Absent | Favors production |
| NaCl Concentration | 2.3-2.5% | Enhances production |
Transcriptional and Translational Control of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, primarily controlled at the transcriptional and translational levels. nih.govresearchgate.net The genetic determinants for this compound production are located on the chromosome of Lactobacillus plantarum LPCO10. nih.gov
The core of the this compound biosynthetic machinery is an operon that includes the structural genes plsA and plsB, which encode the two peptides, α and β, that constitute the active bacteriocin. nih.gov Northern blot analysis has confirmed that these genes are co-transcribed, producing a messenger RNA (mRNA) of approximately 0.7 kb. nih.gov The transcription start site has been identified through primer extension analysis. nih.gov
The translation of plsA and plsB results in precursor peptides that include N-terminal leader sequences of the double-glycine type. nih.gov These leader sequences are characteristic of many class II bacteriocins and are essential for their processing and export. researchgate.net
The regulation of this compound production is believed to involve a complex signal transduction system, similar to the agr-like regulatory systems found in other bacteria, such as Staphylococcus aureus. nih.govresearchgate.net This system is thought to include a histidine protein kinase (HPK) and a response regulator (RR), which are key components of two-component regulatory systems. nih.gov In the pls locus, open reading frames (ORFs) designated ORF8 and ORF14 show significant homology to genes encoding HPK and RR proteins, respectively. nih.govresearchgate.net Another ORF, ORF5, exhibits homology to the agrB gene of S. aureus, which is involved in processing and exporting the signaling peptide in that species. nih.govresearchgate.net
This suggests a quorum-sensing mechanism where the bacteria produce and respond to a signaling molecule, likely a peptide, to coordinate gene expression with cell density. mdpi.comasm.org In such systems, a secreted induction factor (IF) or peptide pheromone activates the HPK, which in turn phosphorylates the RR. mdpi.comasm.org The phosphorylated RR then acts as a transcriptional activator, binding to promoter regions and switching on the expression of the operons required for bacteriocin synthesis and transport. mdpi.comasm.org The pln locus in other L. plantarum strains, such as C11, contains a regulatory operon, plnABCD, which encodes for an induction peptide (PlnA), a histidine kinase (PlnB), and two response regulators (PlnC and PlnD). mdpi.com
The table below outlines the key genetic components involved in the transcriptional and translational control of this compound.
| Gene/ORF | Putative Function | Homology | Role in Biosynthesis |
| plsA | Structural gene for peptide α | - | Encodes one of the two active peptides of this compound. nih.gov |
| plsB | Structural gene for peptide β | - | Encodes the second active peptide of this compound. nih.gov |
| ORF2 | Immunity protein | - | Potentially protects the producing cell from the bacteriocin. nih.gov |
| ORF5 | Processing/transport protein | AgrB of S. aureus | Likely involved in the post-translational modification and export of a signaling peptide. nih.govresearchgate.net |
| ORF8 (plsK) | Histidine Protein Kinase (HPK) | Sensor histidine protein kinases | Acts as a sensor for the extracellular signaling molecule. nih.govresearchgate.net |
| ORF14 (plsR) | Response Regulator (RR) | Response regulator proteins | Upon activation, it is believed to regulate the transcription of the this compound operon. nih.govresearchgate.net |
Mechanism of Action and Cellular Target Interaction of Plantaricin S
Interaction of Plantaricin S with Microbial Membranes
This compound, a bacteriocin (B1578144) produced by Lactobacillus plantarum, primarily exerts its antimicrobial effect by targeting the cell membranes of susceptible bacteria. researchgate.net This interaction leads to a series of events that disrupt membrane integrity and function, ultimately causing cell death. researchgate.netresearchgate.net
Membrane Permeabilization and Pore Formation Mechanisms
The bactericidal action of this compound is characterized by its ability to permeabilize the cytoplasmic membrane of target cells. researchgate.net This process involves the formation of pores in the membrane, leading to the leakage of essential intracellular components. researchgate.netjst.go.jp The interaction is often initiated by electrostatic forces between the cationic bacteriocin and the negatively charged components of the bacterial cell membrane, such as phospholipids. researchgate.netscielo.br
This compound is a two-peptide bacteriocin, consisting of PlsA and PlsB peptides, which work synergistically to achieve their antimicrobial activity. scielo.br This cooperative action is a hallmark of class IIb bacteriocins, where the interaction of two different peptides is necessary for optimal pore formation and membrane destabilization. tandfonline.comnih.gov The amphipathic nature of these peptides allows them to insert into the lipid bilayer, disrupting its structure and leading to the formation of pores. jst.go.jp This disruption causes the dissipation of the proton motive force, a critical component of cellular energy production, and the leakage of ions and small molecules, which culminates in cell death. researchgate.netjst.go.jpnih.gov
Studies on other plantaricins, such as Plantaricin K25, have shown that this pore formation is a key aspect of their bactericidal mechanism. researchgate.net Similarly, two-peptide plantaricins like PlnEF and PlnJK are known to kill microbes through the formation of pores. tandfonline.comnih.gov The interaction between the two peptides, often stabilized by specific motifs, is crucial for creating stable pores that effectively compromise the cell membrane. tandfonline.comnih.gov
The process of membrane permeabilization by plantaricins has been visualized through various experimental techniques. For instance, transmission electron microscopy has shown morphological changes and leakage of intracellular content in susceptible bacteria upon treatment with plantaricins. tandfonline.comnih.gov Furthermore, the use of fluorescent dyes that can only enter cells with damaged membranes has confirmed the membrane-permeabilizing activity of these bacteriocins. tandfonline.comnih.gov
Specific Receptor or Target Molecule Binding on Target Cells
While electrostatic interactions play a significant role in the initial binding of this compound to the bacterial surface, the involvement of specific receptors is also a consideration. scielo.brusda.gov Research on Plantaricin SIK-83, a similar bacteriocin, suggests that the attachment to the cell surface might involve specific receptors, leading to its lethal action. usda.gov However, the binding of this bacteriocin was not affected by heat or protease treatment of the target cells, indicating that these receptors may not be proteinaceous in nature. usda.gov
The binding of bacteriocins to the cell surface does not always result in cell death, as demonstrated by the "protease-rescue" phenomenon, where the addition of protease can save the cells after bacteriocin binding. usda.gov This suggests that the initial binding is a reversible step and that subsequent events are required for the irreversible killing of the cell.
In some cases, the specificity of bacteriocins for certain target organisms is attributed to the presence of specific docking molecules or receptors on the cell surface. However, for many class II bacteriocins, a specific protein receptor does not appear to be essential for binding. scielo.br Instead, the interaction with anionic molecules on the cell surface of Gram-positive bacteria may play a crucial role in the initial binding event. scielo.br
Intracellular Effects of this compound
Following the disruption of the cell membrane, this compound can exert further detrimental effects within the target cell, leading to the inhibition of vital cellular processes. jst.go.jpnii.ac.jp
Inhibition of Essential Cellular Processes (e.g., DNA, RNA, Protein Synthesis)
The primary mechanism of action of this compound and other class II bacteriocins is the disruption of the cell membrane, which indirectly leads to the cessation of essential cellular processes. jst.go.jpnii.ac.jp The formation of pores in the membrane causes the leakage of ions, ATP, and other small molecules, leading to a collapse of the proton motive force. researchgate.netjst.go.jp This dissipation of the cell's energy potential effectively halts energy-dependent processes such as DNA replication, RNA transcription, and protein synthesis. jst.go.jpnih.govfrontiersin.org
While direct inhibition of intracellular targets is not the primary mode of action for this compound, the consequences of membrane damage are far-reaching. The loss of intracellular components and the inability to generate energy create an environment where the cell can no longer maintain its basic functions, ultimately leading to cell death. jst.go.jpnii.ac.jp Studies on other plantaricins have shown that treatment can lead to the degradation of cellular proteins and the leakage of nucleic acids, further confirming the widespread intracellular damage caused by these bacteriocins. mdpi.comnih.gov For example, combined treatment with Plantaricin E/F and lactic acid was found to inhibit energy metabolism, protein synthesis, protein folding, and DNA replication in Aeromonas hydrophila. nih.govfrontiersin.org
Induction of Apoptosis-like Processes in Target Cells (if applicable)
The concept of apoptosis-like death in bacteria is an emerging field of study. While the primary mode of action for this compound is bactericidal through membrane permeabilization, some studies on other plantaricins have suggested the induction of processes that share characteristics with apoptosis in eukaryotic cells. asm.orgresearchgate.net
For instance, treatment with a combination of plantaricins has been shown to cause apoptosis in Staphylococcus aureus. researchgate.net In the context of cancer cells, Plantaricin BM-1 has been demonstrated to induce apoptosis through a caspase-dependent pathway. nih.govresearchgate.netresearchgate.net While this is in a eukaryotic system, it highlights the potential for these peptides to trigger programmed cell death pathways. It is important to note that the direct evidence for this compound inducing a specific apoptosis-like pathway in its target bacteria is not extensively documented, with the primary lethal effect attributed to membrane disruption. asm.org
Scope of Antimicrobial Activity of this compound
This compound exhibits a targeted spectrum of antimicrobial activity, primarily effective against certain Gram-positive bacteria. asm.org It is produced by Lactobacillus plantarum LPCO10 and shows inhibitory action against several bacteria, including those that are natural competitors in environments like olive fermentations. asm.orgresearchgate.net
The inhibitory spectrum of this compound includes taxonomically related lactic acid bacteria as well as other Gram-positive spoilage organisms such as Propionibacterium and Clostridium tyrobutyricum. asm.orgresearchgate.net However, it generally shows no activity against Gram-negative bacteria. asm.org This specificity is a common characteristic of many bacteriocins, which is often attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. frontiersin.org
The effectiveness of this compound is also dependent on the physiological state of the target cells, with logarithmic-phase cells being significantly more susceptible than stationary-phase cells. asm.org Some plantaricins, however, have demonstrated a broader spectrum of activity, including activity against some Gram-negative bacteria and fungi. frontiersin.orgplos.org
Below is a table summarizing the antimicrobial spectrum of this compound and other related plantaricins based on available research findings.
| Plantaricin Type | Target Organisms | Activity Level | Reference |
| This compound | Gram-positive bacteria (e.g., Lactobacillus delbrueckii, Propionibacterium sp., Clostridium tyrobutyricum) | Active | asm.org |
| Gram-negative bacteria | Inactive | asm.org | |
| Plantaricin YKX | Alicyclobacillus acidoterrestris | Active | frontiersin.org |
| Gram-negative bacteria (e.g., E. coli) | Active | frontiersin.org | |
| Plantaricin ZJ5 | Broad range of Gram-positive and Gram-negative bacteria (e.g., Listeria monocytogenes, Bacillus subtilis, Pseudomonas putida, Escherichia coli) | Active | plos.org |
| Fungi (Rhodotorula rubra, Saccharomyces cerevisiae) | Inactive | plos.org | |
| Plantaricin EF & JK | Staphylococcus epidermidis | Active | tandfonline.comnih.gov |
Spectrum of Susceptible Microorganisms
This compound, a bacteriocin produced by Lactobacillus plantarum LPCO10, demonstrates a targeted spectrum of antimicrobial activity, primarily against Gram-positive bacteria. asm.orgnih.gov Its efficacy has been observed against various bacteria that are natural competitors of L. plantarum in environments like green olive fermentations. asm.orgnih.gov
The inhibitory action of this compound extends to several genera, including other Lactobacillus species, Leuconostoc, Pediococcus, and Streptococcus. nih.govnih.gov Notably, it has shown activity against spoilage organisms such as Propionibacterium species and Clostridium tyrobutyricum. asm.org Furthermore, Enterococcus faecalis, a common contaminant in food fermentations, is highly susceptible to this compound. asm.org Some studies have also reported its effectiveness against pathogenic bacteria like Staphylococcus aureus. nih.govacs.org
However, the activity of this compound is generally limited to Gram-positive bacteria. asm.orgnih.gov Research has consistently shown a lack of activity against Gram-negative bacteria. asm.orgnih.govuniprot.org Additionally, it does not inhibit spoilage bacilli or pathogenic strains of Listeria monocytogenes. asm.org There is also no reported activity against fungi. jst.go.jpplos.org
The spectrum of activity for this compound can vary between different studies and producing strains, which is a common characteristic among bacteriocins. jst.go.jp For instance, one variant, Plantaricin ZJ5, was reported to have an unusually broad spectrum, inhibiting both Gram-positive and some Gram-negative bacteria like Escherichia coli and Salmonella spp. plos.org Another variant, Plantaricin LD1, showed a wide range of activity against bacteria including Micrococcus luteus, Pseudomonas fluorescens, Vibrio sp., Shigella flexneri, and Salmonella typhi. xiahepublishing.com
Table 1: Spectrum of Microorganisms Susceptible to this compound
| Microorganism Type | Genus/Species | Susceptibility | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Lactobacillus spp. | Susceptible | asm.orgnih.govnih.gov |
| Leuconostoc spp. | Susceptible | nih.govnih.gov | |
| Pediococcus spp. | Susceptible | nih.govnih.gov | |
| Streptococcus spp. | Susceptible | nih.govnih.gov | |
| Propionibacterium sp. | Susceptible | asm.org | |
| Clostridium tyrobutyricum | Susceptible | asm.org | |
| Enterococcus faecalis | Susceptible | asm.orguniprot.org | |
| Staphylococcus aureus | Susceptible | nih.govacs.org | |
| Listeria monocytogenes | Not Susceptible | asm.orguniprot.org | |
| Bacillus spp. | Not Susceptible | asm.org | |
| Gram-negative Bacteria | Escherichia coli | Not Susceptible | uniprot.org |
| Salmonella typhimurium | Not Susceptible | uniprot.org | |
| Fungi | Candida albicans | Not Susceptible | jst.go.jp |
| Rhodotorula rubra | Not Susceptible | plos.org | |
| Saccharomyces cerevisiae | Not Susceptible | plos.orgfrontiersin.org |
Factors Influencing Antimicrobial Efficacy in vitro
The antimicrobial efficacy of this compound in a laboratory setting is influenced by several physicochemical factors, including pH, temperature, and the presence of certain enzymes and surfactants.
pH: this compound generally exhibits stability and activity over a broad acidic to neutral pH range. It has been reported to be active in a pH range of 3.0 to 7.0. asm.orgnih.gov Some variants, like Plantaricin ZJ5, maintain 100% stability in a pH range of 2.0 to 6.0, though activity diminishes under alkaline conditions. plos.org Another variant, Plantaricin LPL-1, retained over 90% of its activity between pH 2.0 and 7.0. frontiersin.org Plantaricin ASM1 is reported to be stable from pH 5.5 to 8.5. uniprot.org The optimal pH for the production of some plantaricins has been noted to be around 6.0. nih.gov
Temperature: this compound is notably heat-stable. It can withstand heating at 100°C for 60 minutes and remain active. asm.orgnih.gov Some synthetic plantaricin combinations maintain their antibacterial effect at temperatures below 40°C, while other variants like Plantaricin LPL-1 are stable up to 121°C for 20 minutes. researchgate.netmdpi.com Plantaricin ASM1 retains its activity after incubation at 90°C for 15 minutes. uniprot.org
Enzymes: As a peptide-based bacteriocin, the activity of this compound is susceptible to proteolytic enzymes. Treatment with various proteases results in the loss of its inhibitory activity. asm.orgnih.gov Conversely, it is generally not affected by amylolytic enzymes. nih.gov Some studies have indicated sensitivity to glycolytic and lipolytic enzymes, suggesting a glycolipoprotein nature for some plantaricin variants. nih.gov
Other Factors: The physiological state of the target microorganism can also influence the efficacy of this compound. For example, it is more effective against log-phase (actively growing) cells compared to stationary-phase cells. asm.org The presence of certain salts, like NaCl, can also impact production and activity, with optimal production of one plantaricin observed in the presence of 4% NaCl. asm.orgnih.gov
Table 2: Influence of Physicochemical Factors on this compound Efficacy
| Factor | Condition | Effect on Activity | Reference |
|---|---|---|---|
| pH | 3.0 - 7.0 | Active and stable | asm.orgnih.gov |
| 2.0 - 6.0 | 100% stability (Plantaricin ZJ5) | plos.org | |
| 2.0 - 10.0 | Stable (Plantaricin LPL-1) | frontiersin.org | |
| 5.5 - 8.5 | Stable (Plantaricin ASM1) | uniprot.org | |
| Alkaline conditions | Reduced activity | plos.org | |
| Temperature | 100°C for 60 min | Stable | asm.orgnih.gov |
| < 40°C | Stable (synthetic plantaricins) | mdpi.com | |
| 90°C for 15 min | Stable (Plantaricin ASM1) | uniprot.org | |
| 121°C for 20 min | Stable (Plantaricin LPL-1) | frontiersin.org | |
| Enzymes | Proteolytic enzymes | Inactivated | asm.orgnih.gov |
| Amylolytic enzymes | Not affected | nih.gov | |
| Glycolytic and lipolytic enzymes | Sensitive (some variants) | nih.gov | |
| Cellular State | Log-phase cells | More susceptible | asm.org |
| Stationary-phase cells | Less susceptible | asm.org | |
| Salt (NaCl) | 4% | Optimal production | asm.orgnih.gov |
Ecological Roles and Microbiological Significance of Plantaricin S
Role of Plantaricin S in Microbial Ecology
Plantaricins are antimicrobial peptides (bacteriocins) produced by strains of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) that play a significant role in mediating microbial interactions. tandfonline.comnih.gov As a Class II bacteriocin (B1578144), this compound is a key factor in the producing organism's ability to survive and compete in complex microbial environments. nih.govscielo.brnih.gov The production of such bacteriocins provides a competitive advantage, allowing the producer to inhibit the growth of other, closely related lactic acid bacteria as well as spoilage and pathogenic organisms. nih.govscielo.br
The secretion of antimicrobial compounds like this compound is a primary mechanism of interference competition in microbial ecosystems. nih.gov By producing this compound, a L. plantarum strain can eliminate or suppress the growth of susceptible competitors, thereby securing access to limited resources such as nutrients and space. nih.gov This dynamic is crucial in shaping the structure and function of microbial communities. The presence of a bacteriocin-producing strain can lead to significant shifts in species abundance and can determine the success of an invading species or the stability of the resident community. nih.govmdpi.com
Research on L. plantarum strains isolated from olive fermentations revealed that the genes for this compound production, specifically the pls operon, were detected in all bacteriocin-producing isolates but were absent in non-producing strains. scielo.br This strong correlation suggests that the production of this compound confers a significant competitive advantage in this specific ecological niche, actively shaping the microbial consortium during the fermentation process. scielo.br The bacteriocin targets other lactic acid bacteria, influencing which strains persist and dominate the environment. scielo.br
In food matrices, which are complex and competitive microbial environments, this compound and other plantaricins are instrumental in modulating the microbiome. Their production by L. plantarum can prevent the proliferation of foodborne pathogens and spoilage organisms, acting as a natural biopreservative. researchgate.netxiahepublishing.com For instance, plantaricins have shown effectiveness against pathogens such as Listeria monocytogenes and Staphylococcus aureus. nih.govnih.gov
The application of plantaricin-producing cultures or purified plantaricins can alter the microbial balance in foods like fermented milk and vegetable products. nih.govmdpi.com A study on fermented milk supplemented with plantaricin Q7 showed significant changes in the gut microbiota of mice, including a reduction in the Firmicutes/Bacteroidetes ratio and an increase in the abundance of Lachnospiraceae and Ruminococcaceae. mdpi.com In olive fermentations, the presence of this compound-producing L. plantarum strains directly influences the succession of lactic acid bacteria, favoring the dominance of the producer and inhibiting other strains. scielo.br This selective pressure fundamentally shapes the microbial composition, which in turn affects the safety and sensory characteristics of the final product.
Interspecies Competition and Microbial Community Dynamics
Resistance Mechanisms to this compound in Target Microorganisms
While bacteriocins are effective antimicrobial agents, target microorganisms can develop resistance. mdpi.com The mechanisms are often specific and involve genetic mutations that lead to physiological changes, preventing the bacteriocin from reaching or acting on its target. plos.org Although detailed resistance mechanisms specifically against this compound are not extensively documented, research on other closely related two-peptide plantaricins, such as Plantaricin JK, provides a strong model for understanding how resistance likely develops.
The development of resistance to two-peptide plantaricins is primarily linked to mutations in genes that encode for membrane proteins, which often act as bacteriocin receptors. plos.org For the related bacteriocin Plantaricin JK, whole-genome sequencing of resistant mutants of L. plantarum and Weissella viridescens identified a putative receptor: a membrane protein belonging to the Amino Acid-Polyamine-Organocation (APC) transporter family. plos.org
Resistance arose from specific genetic alterations within the gene encoding this transporter protein. These mutations included:
Point mutations that resulted in single amino acid substitutions.
Mutations that created premature stop codons , leading to the production of truncated, non-functional proteins. plos.org
These genetic changes were consistently found in the resistant strains, indicating that a functional APC transporter is required for Plantaricin JK's activity and that its modification is a primary path to resistance. plos.org Given that this compound is also a two-peptide bacteriocin, it is highly probable that its activity also depends on a specific membrane receptor and that resistance arises from similar genetic mutations in the corresponding receptor gene. The genes responsible for this compound production, plsA and plsB, are located on the chromosome rather than on a plasmid. scielo.brnih.gov
Table 1: Genetic Basis of Resistance to a Model Two-Peptide Plantaricin (Plantaricin JK) Data derived from studies on Plantaricin JK, serving as a model for this compound.
| Resistant Organism | Affected Gene Product | Type of Mutation | Consequence | Reference |
| L. plantarum NCFB 965 | APC Family Transporter | Point Mutation, Premature Stop Codon | Truncated or altered protein, loss of receptor function | plos.org |
| W. viridescens NCFB 1655 | APC Family Transporter | Point Mutation | Single amino acid substitution in a key region | plos.org |
Genetic mutations translate into physiological adaptations that protect the microorganism from the bacteriocin's lethal action. The primary adaptation observed for resistance to Plantaricin JK is the alteration or loss of the bacteriocin's docking site. plos.org
The mutations in the APC transporter gene result in a modified protein structure. The single amino acid substitutions found in resistant W. viridescens mutants were located in a specific region of the protein, comprising a transmembrane helix and an extracellular loop. plos.org This region is hypothesized to be the docking site for Plantaricin JK. By altering this site, the bacteriocin can no longer bind effectively to the cell membrane, preventing the subsequent steps of pore formation and cell death. plos.org In cases where a premature stop codon is introduced, the resulting truncated protein is likely non-functional or not correctly inserted into the membrane, thus eliminating the receptor entirely. plos.org
Other potential physiological adaptations, observed in resistance to antimicrobial peptides more broadly, could include modifications to the cell membrane's composition or surface charge, which would electrostatically repel the cationic bacteriocin peptide or otherwise hinder its interaction with the membrane. mdpi.com
Biotechnological Applications and Potential of Plantaricin S
Plantaricin S in Food Preservation Systems
The application of this compound as a natural food preservative is a well-researched area. Its efficacy against a range of foodborne spoilage and pathogenic microorganisms makes it a promising alternative to chemical preservatives, aligning with the growing consumer demand for natural and minimally processed foods. researchgate.net
This compound has demonstrated inhibitory activity against a variety of microorganisms that cause food spoilage. Research has shown its effectiveness in different food systems, thereby extending the shelf life of products. Plantaricins, in general, are known to be effective against foodborne pathogens such as Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Clostridium botulinum. jst.go.jp Their application has been explored in marine fish and shellfish, raw turkey meat, milk, and various dairy products. jst.go.jp
One of the mechanisms by which plantaricin exerts its antimicrobial action is by disrupting the cell wall integrity of target bacteria and inhibiting protein or nucleic acid synthesis. jst.go.jp Specifically, the bacterial membrane is a primary target. jst.go.jp For instance, active packaging films coated with plantaricin have been shown to significantly decrease the surface population of L. monocytogenes on chilled meat by causing direct cell disruption. jst.go.jp
The table below summarizes the inhibitory effects of different plantaricins, including those with similar modes of action to this compound, on various spoilage microorganisms in different food matrices.
| Plantaricin Type | Target Microorganism(s) | Food Matrix | Key Findings |
| This compound | Clostridia, Propionibacteria, Enterococcus faecalis | Fermented green olives | Controls fermentation and preserves olives. |
| Plantaricin UG1 | Listeria monocytogenes | Dry sausage, Zabady, Kareesh cheese | Effective antilisterial activity without affecting starter cultures. nih.gov |
| Plantaricin 423 | Bacillus cereus, Clostridium sporogenes, Enterococcus faecalis | Sorghum beer | Inhibits the growth of spoilage and pathogenic bacteria. nih.gov |
| Plantaricin LD1 | Staphylococcus aureus | Milk | Inhibits growth and biofilm formation. xiahepublishing.com |
| Plantaricin IIA-1A5 | Staphylococcus aureus, E. coli | Fresh cow's milk, beef meatballs, beef sausage | Reduces microbial populations and extends shelf life. appertani.orgresearchgate.netresearchgate.net |
This compound plays a crucial role in the biopreservation of fermented products. It is a two-peptide bacteriocin (B1578144) system isolated from Lactobacillus plantarum strains used in the fermentation of green olives, where it helps to control the fermentation process and preserve the final product. The two peptides, which are 26 and 27 amino acids in length, act synergistically to inhibit competing microorganisms.
In fermented dairy products, plantaricins have also shown significant potential. For example, Plantaricin UG1 was found to be effective against Listeria monocytogenes during the manufacture of Zabady and Kareesh cheese without negatively impacting the starter lactic acid bacteria. nih.gov This selectivity is a highly desirable trait for a biopreservative in fermented foods. Similarly, this compound has been noted for its bioactivity against competitors of the producer strain, such as Leuconostoc, Pediococcus, and Streptococcus, as well as spoilage agents like Propionibacterium and Clostridium in table olive fermentation. nih.gov
The use of plantaricin-producing cultures as starters or adjuncts in food fermentations can contribute to the safety and quality of the final product by controlling the growth of undesirable microflora. frontiersin.org This approach not only extends the shelf life but also reduces the need for chemical preservatives. researchgate.net
Inhibition of Spoilage Microorganisms in Food Matrices
Potential of this compound in Agricultural Biocontrol
The antimicrobial properties of this compound extend beyond food preservation, showing promise for applications in agriculture as a biocontrol agent to manage plant diseases.
Lactic acid bacteria (LAB), including Lactobacillus plantarum, are being explored as alternatives to chemical pesticides for controlling plant pathogens. frontiersin.org Strains of L. plantarum have been shown to possess a broad spectrum of antibacterial activity against various plant pathogenic bacteria. The production of plantaricins is a key mechanism behind this antagonistic activity.
Research has demonstrated the potential of L. plantarum strains producing plantaricins to control diseases like fire blight, which affects apples and pears. These strains can effectively inhibit the growth of the causative agent, Erwinia amylovora. Furthermore, certain L. plantarum strains have shown efficacy against other plant pathogens such as Pseudomonas syringae, Xanthomonas arboricola, and Xanthomonas fragariae. frontiersin.org The use of these bacteria as biocontrol agents offers a more environmentally friendly approach to plant protection. mdpi.comresearchgate.net
The application of this compound-producing bacteria could also influence the microbial communities on and around plants, known as the plant-associated microbiome. By inhibiting certain pathogenic or spoilage microorganisms, these bacteria can create a more favorable microbial environment for plant growth and health.
Some quorum sensing signals involved in the production of plantaricin have been shown to elicit immunomodulatory responses in plants. csic.es This suggests that beyond direct antimicrobial action, plantaricin-producing bacteria can interact with the plant's immune system, potentially enhancing its defense mechanisms. csic.es The ability of L. plantarum to modulate the host's intestinal microbiota has been documented in animal models, suggesting a similar role could be played in the context of the plant microbiome. nih.govnih.govresearchgate.netfrontiersin.org By altering the microbial composition, these bacteria could help to suppress disease and promote plant growth.
Control of Plant Pathogens
Engineering and Modification of this compound for Enhanced Functionality
To improve the efficacy and expand the applications of this compound, researchers are exploring various engineering and modification strategies. These efforts focus on enhancing its antimicrobial activity, stability, and spectrum of action. chapman.edu
One approach involves the creation of truncated peptides. Studies have shown that shorter versions of plantaricin peptides can sometimes exhibit enhanced or more targeted activity compared to the full-length molecules. mdpi.com For example, truncated peptides of PLNC8 α and PLNC8 β, which are related to the plantaricin family, demonstrated significant antiviral activity, outperforming their full-length counterparts. mdpi.com This is likely due to the more efficient exposure of key functional residues that interact with microbial membranes. mdpi.com
Genetic engineering techniques are also being employed to modify plantaricin-producing strains for higher yields or enhanced properties. tandfonline.commdpi.com The genes responsible for plantaricin production are often located in operons that can be manipulated to increase expression. jst.go.jpscienceasia.orgnih.gov Site-directed mutagenesis can be used to alter the amino acid sequence of the plantaricin peptides, potentially leading to improved stability or a broader antimicrobial spectrum. chapman.edu For instance, substituting specific amino acids in the GxxxG motifs, which are crucial for the interaction of the two plantaricin peptides, can significantly impact their activity. researchgate.netrcsb.orgnih.govacs.org
The table below highlights some of the engineering strategies applied to plantaricins and their outcomes.
| Engineering Strategy | Plantaricin/Related Peptide | Modification | Enhanced Functionality |
| Peptide Truncation | PLNC8 αβ | Creation of shorter peptide variants (PLNC8 α1-15 and PLNC8 β1-20). | Over 90% reduction in Kunjin virus load, outperforming full-length peptides. mdpi.com |
| Site-Directed Mutagenesis | Plantaricin EF | Substitution of amino acids in GxxxG and GxxxG-like motifs. | Altered antimicrobial activity, providing insights into structure-function relationships. nih.govacs.org |
| Heterologous Expression | Plantaricin S34 (plnEF genes) | Cloning and expression in E. coli. | Production of recombinant plantaricin peptides for further study and application. cabidigitallibrary.org |
Directed Evolution and Rational Design Approaches
The enhancement of plantaricin functionality through biotechnological modification is a key area of research. Rational design, a strategy that leverages knowledge of a peptide's structure-function relationship, has been effectively used to create derivatives with improved antimicrobial properties. This approach often involves techniques such as peptide truncation and amino acid substitution to enhance activity, broaden the spectrum of efficacy, and increase specificity. upm.edu.myresearchgate.net
A notable example involves the rational design of lipopeptides derived from the β peptide of Plantaricin NC8 (PLNC8 β). researchgate.net Researchers aimed to develop novel compounds with an enhanced activity spectrum, particularly against Gram-negative bacteria, which are typically less susceptible to plantaricins. researchgate.net The design strategy included truncating the PLNC8 β peptide and making specific amino acid substitutions. researchgate.net This led to a library of lipopeptides, which are peptides with a fatty acid chain attached, that demonstrated significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria, including challenging ESKAPE pathogens. researchgate.net These engineered lipopeptides function by assembling into micelles that effectively permeabilize bacterial cell membranes. researchgate.net
Similarly, Plantaricin ZJ5 (PZJ5) has been the subject of modification through truncation and amino acid substitution. upm.edu.my In one study, several derivatives of PZJ5 were synthesized. One particular derivative, named PZJ5-5, which was a truncated version containing three substituted amino acid residues, showed enhanced antimicrobial activity while maintaining low hemolytic activity. upm.edu.myresearchgate.net However, further modification of this derivative, such as C-terminal amidation (creating PZJ5-7), proved detrimental, leading to a significant reduction in potency against Escherichia coli and Listeria monocytogenes. upm.edu.myresearchgate.net This highlights that modifications must be carefully selected, as not all changes will lead to improved function. upm.edu.my These studies underscore the potential of rational design to generate bacteriocin derivatives with superior characteristics, providing a clear path for developing new antimicrobial agents. upm.edu.myresearchgate.net
Table 1: Examples of Rationally Designed Plantaricin Derivatives
| Parent Peptide | Modification Strategy | Resulting Derivative(s) | Key Findings |
|---|---|---|---|
| Plantaricin NC8 β | Truncation, Amino Acid Substitution, Lipidation | Library of lipopeptides | Significantly improved activity against Gram-positive and Gram-negative bacteria, including ESKAPE pathogens. researchgate.net |
| Plantaricin ZJ5 | Truncation, Amino Acid Substitution | PZJ5-5 | Enhanced antimicrobial activity with low hemolytic activity. upm.edu.myresearchgate.net |
| PZJ5-5 | C-terminal Amidation | PZJ5-7 | Drastically reduced antimicrobial potency. upm.edu.myresearchgate.net |
Hybridization with Other Antimicrobial Peptides
Hybridization, the fusion of two or more different antimicrobial peptides (AMPs), is an innovative strategy to create novel molecules with enhanced or combined properties of the parent peptides. This approach can overcome limitations of individual peptides, such as a narrow activity spectrum. mdpi.com
A clear example of this is the development of the hybrid peptide EF-1, which was derived from two separate Class IIb bacteriocins, Plantaricin E (PlnE) and Plantaricin F (PlnF). mdpi.com Plantaricin EF (PlnEF) is a two-peptide bacteriocin that requires both PlnE and PlnF for its antimicrobial activity, which is primarily directed against Gram-positive bacteria. mdpi.com While PlnEF can be active against Gram-negative bacteria, this typically requires the pre-treatment of the bacterial outer membrane with destabilizing agents. mdpi.com
To simplify the production process and enhance its antimicrobial power, a hybrid peptide, EF-1, was constructed by genetically fusing PlnE and PlnF. mdpi.com This new single-peptide molecule was successfully expressed and purified. mdpi.com Crucially, the resulting hybrid peptide EF-1 exhibited strong antimicrobial and bactericidal activities against both Gram-positive and Gram-negative bacteria without the need for membrane destabilizing agents. mdpi.com This demonstrates that the hybrid peptide not only retained the properties of its parent molecules but also gained the ability to effectively disrupt the outer membrane of Gram-negative bacteria, showing a stronger activity against these organisms than the original PlnEF complex. mdpi.com This successful hybridization provides a blueprint for developing AMPs with a broader spectrum of activity for industrial applications. mdpi.com
Table 2: Hybrid Peptide Derived from Plantaricins
| Parent Peptides | Hybridization Strategy | Resulting Hybrid Peptide | Key Improvement |
|---|---|---|---|
| Plantaricin E (PlnE) | Genetic fusion of the two peptides into a single molecule. | EF-1 | Gained strong bactericidal activity against Gram-negative bacteria without the need for membrane permeabilizing agents. mdpi.com |
| Plantaricin F (PlnF) |
Analytical and Detection Methodologies for Plantaricin S
Bioassays for Plantaricin S Activity Quantification
Bioassays are fundamental for assessing the antimicrobial potency of this compound. These assays measure the inhibitory effect of the bacteriocin (B1578144) on sensitive indicator microorganisms.
Agar (B569324) Diffusion and Microtiter Plate Assays
The agar well diffusion assay is a widely used method for the qualitative and semi-quantitative detection of bacteriocin activity. plos.orgfrontiersin.orgfrontiersin.orgajol.info This technique involves creating wells in an agar plate seeded with a sensitive indicator strain, such as Lactobacillus plantarum 128/2 or Kocuria rhizophila ATCC 9341. asm.orgfrontiersin.org The wells are then filled with the this compound-containing sample. After an incubation period, the diameter of the inhibition zone around the well is measured, which corresponds to the bacteriocin's activity. frontiersin.org For instance, in the study of this compound from L. plantarum LPCO10, this method was used to demonstrate the complementary action of its two peptide components, α and β. researchgate.net
The microtiter plate assay offers a more quantitative and high-throughput approach to determine bacteriocin activity. asm.orgacs.orgxiahepublishing.com In this method, serial dilutions of the this compound sample are added to the wells of a microtiter plate containing a liquid culture of an indicator strain. asm.orgacs.org The growth of the indicator strain is monitored spectrophotometrically by measuring the optical density (OD) at a specific wavelength, typically 600 nm. acs.org The bacteriocin activity is often expressed in arbitrary units per milliliter (AU/mL), defined as the reciprocal of the highest dilution that causes a 50% inhibition of the indicator strain's growth. frontiersin.orgacs.org This method allows for the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of the bacteriocin that prevents visible growth of the indicator organism. frontiersin.orgxiahepublishing.com
A comparison of results from both agar diffusion and microtiter plate assays was crucial in confirming that the full antimicrobial activity of this compound requires the synergistic action of both its α and β peptides. researchgate.net
Cell-Based Reporter Assays
Cell-based reporter assays represent a more sophisticated approach for screening and characterizing antimicrobial compounds. frontiersin.orgnih.gov These assays utilize engineered bacterial strains that express a reporter gene, such as β-galactosidase or luciferase, under the control of a promoter that is induced by a specific cellular stress, like cell wall damage. frontiersin.orgnih.gov When these reporter strains are exposed to an antimicrobial agent that targets a specific pathway, the corresponding promoter is activated, leading to the expression of the reporter gene, which can be easily quantified. frontiersin.org For example, a whole-cell reporter assay using Bacillus subtilis BSF2470, which is specific for cell wall inhibition, was employed to study the mode of action of bacteriocins from L. plantarum strains. frontiersin.org This method can help in the high-throughput screening of bacteriocin-producing strains and provide insights into their mechanism of action. frontiersin.orgnih.gov
Spectroscopic Techniques for this compound Analysis
Spectroscopic methods are indispensable for the structural characterization of this compound, providing information on its molecular weight and conformational properties.
Mass Spectrometry-Based Characterization of this compound
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a key technique for determining the precise molecular mass of bacteriocins like this compound. plos.orgfrontiersin.org This information is vital for identifying novel bacteriocins and confirming the purity of the isolated peptides. For example, MALDI-TOF MS was used to determine the molecular masses of the two peptides of plantaricin NC8, another two-peptide bacteriocin, as 3,587 Da for the α peptide and 4,000 Da for the β peptide. nih.govasm.org The molecular weight of a derivative of Plantaricin 149 was also determined using this method. acs.org
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides like this compound in different environments. nih.govasm.org CD spectra can reveal whether a peptide adopts a random coil, α-helical, or β-sheet conformation. nih.gov Studies on this compound have shown that its constituent peptides are largely unstructured in aqueous solutions but adopt a more ordered α-helical conformation in the presence of membrane-mimicking environments such as 2,2,2-trifluoroethanol (B45653) (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles. nih.govresearchgate.net This induced folding upon interaction with membranes is a characteristic feature of many membrane-active antimicrobial peptides and is crucial for their biological activity. nih.gov
Chromatographic Methods for Quantitative this compound Analysis
Chromatographic techniques are essential for the purification and quantification of this compound from complex mixtures such as culture supernatants. asm.orgscielo.brscielo.br A multi-step purification strategy is often employed, typically involving a combination of different chromatographic methods.
The purification of this compound produced by Lactobacillus plantarum LPCO10 involved a four-step process:
Ammonium (B1175870) Sulfate (B86663) Precipitation: This initial step is used to concentrate the bacteriocin from the culture supernatant. researchgate.netasm.org
Cation-Exchange Chromatography: this compound is a cationic peptide, allowing it to bind to a cation-exchange resin, such as SP-Sepharose. researchgate.netasm.org It is then eluted using a salt gradient.
Hydrophobic Interaction Chromatography: This step separates molecules based on their hydrophobicity. This compound is passed through a column containing a hydrophobic resin, like Phenyl-Sepharose. researchgate.netasm.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of the bacteriocin. frontiersin.orgasm.org this compound is applied to a C2/C18 reverse-phase column and eluted with a gradient of an organic solvent, such as 2-propanol or acetonitrile (B52724), in water. researchgate.netasm.org This step successfully separated the two peptides, α and β, of this compound. researchgate.net
The purification process for this compound resulted in a significant increase in specific activity and a high final yield. researchgate.net The combination of these chromatographic steps is crucial for obtaining a highly purified sample of this compound suitable for detailed structural and functional characterization. researchgate.netasm.org
Molecular Detection Methods for this compound Genes (e.g., PCR, Sequencing)
The identification and characterization of bacteriocin-producing strains are fundamental to understanding their potential applications. For this compound, molecular techniques such as the Polymerase Chain Reaction (PCR) and DNA sequencing have become indispensable tools for detecting the specific genetic determinants, confirming production capabilities, and analyzing the organization of the gene locus.
Polymerase Chain Reaction (PCR) for Gene Detection
PCR is a rapid and reliable method for screening and identifying Lactobacillus plantarum strains that carry the genetic machinery for this compound production. uobaghdad.edu.iq Research has demonstrated that the genes responsible for producing the two peptides of this compound, plsA (encoding the α peptide) and plsB (encoding the β peptide), can be specifically targeted for amplification. scielo.brnih.gov The detection of the Pls operon via PCR has been shown to correlate directly with the bacteriocin-producing phenotype in wild-type L. plantarum strains. scielo.brnih.gov
The process involves designing specific primers that bind to unique sequences of the target genes. In some cases, degenerate primers have been synthesized based on the partial amino acid sequence of the bacteriocin peptides to amplify the corresponding genes. nih.gov The amplification products are then visualized using gel electrophoresis. The presence of bands of the expected size indicates that the strain harbors the specific plantaricin genes. researchgate.net For instance, studies have successfully used PCR to detect a variety of plantaricin-related genes, including plnA, plnEF, plnJ, and plnK, in different L. plantarum isolates. uinsgd.ac.id
Below are examples of primers used in research to detect various plantaricin genes.
Table 1: Examples of PCR Primers for Plantaricin Gene Detection
| Target Gene | Primer Sequence (5' → 3') | Amplicon Size (bp) | Reference |
|---|---|---|---|
| plnA | F: GCGTTAGGTAATGCAGTTTTAG R: GCTTTAATTCTAWGTATCTTC | ~550 | |
| plnEF | F: GCTACGCCTGTTTCTTATTTG R: GCTTTAATTCTAWGTATCTTC | ~428 | uinsgd.ac.id |
| plnJ | F: AATATTATGGCAATTATTATGG R: GCTTTAATTCTAWGTATCTTC | ~246 | uinsgd.ac.id |
| plnK | F: AATATTATGGCAATTATTATGG R: GCTTTAATTCTAWGTATCTTC | ~246 | uinsgd.ac.id |
| plnC | F: ATGGTAAAGTAATTGCTAAA R: TTAACCTTGCACGCAGTA | 353 | ekb.eg |
This table is interactive. You can sort and filter the data.
The conditions for PCR amplification are optimized to ensure specificity and efficiency. A typical thermal cycling profile consists of an initial denaturation step, followed by multiple cycles of denaturation, primer annealing, and extension, and a final extension step. researchgate.netekb.eg
Table 2: Representative PCR Thermal Cycling Conditions
| PCR Step | Temperature (°C) | Duration | Cycles | Reference |
|---|---|---|---|---|
| Initial Denaturation | 95 | 5 minutes | 1 | uinsgd.ac.idekb.eg |
| Denaturation | 95 | 30-60 seconds | 35-40 | researchgate.netuinsgd.ac.idekb.eg |
| Annealing | 52-60 | 30-60 seconds | 35-40 | researchgate.netuinsgd.ac.idekb.eg |
| Extension | 72 | 30-60 seconds | 35-40 | researchgate.netuinsgd.ac.idekb.eg |
| Final Extension | 72 | 5-10 minutes | 1 | uinsgd.ac.idekb.eg |
This table is interactive. You can sort and filter the data.
DNA Sequencing and Gene Cluster Analysis
While PCR confirms the presence of specific genes, DNA sequencing provides the definitive nucleotide sequence, allowing for detailed genetic analysis. The locus responsible for this compound production in Lactobacillus plantarum LPCO10 has been cloned and its 4.5-kb nucleotide sequence fully elucidated. nih.govasm.org This analysis provided conclusive identification of the structural genes, plsA and plsB. asm.org
Sequencing revealed that both plsA and plsB are translated as precursor peptides that include N-terminal leader sequences of the double-glycine type, a common feature in Class II bacteriocins. asm.org Furthermore, sequence analysis of the entire locus identified several other potential open reading frames (ORFs) that are likely involved in the complete bacteriocin system. asm.org These include genes potentially responsible for immunity and the regulation of bacteriocin production, such as homologs to histidine protein kinase and response regulator genes found in other bacteriocin systems. asm.org
Whole-genome sequencing of various L. plantarum strains has further expanded the understanding of plantaricin gene diversity and organization, revealing complex gene clusters that can include structural genes, immunity proteins, transporters, and regulatory components. nii.ac.jpfrontiersin.orgscienceasia.org
Table 3: Genes and Open Reading Frames (ORFs) in the this compound Locus of L. plantarum LPCO10
| Gene/ORF | Encoded Product/Putative Function | Key Characteristics | Reference |
|---|---|---|---|
| plsA | Precursor of this compound peptide α | Encodes a 55-amino-acid precursor with a 28-amino-acid leader peptide. asm.org | asm.org |
| plsB | Precursor of this compound peptide β | Encodes a 47-amino-acid precursor with a 21-amino-acid leader peptide. asm.org | asm.org |
| ORF2 | Putative immunity protein | Located in the same operon as plsA and plsB. asm.org | asm.org |
| ORF8 | Putative histidine protein kinase | Shows strong homology to sensor proteins involved in regulation. asm.org | asm.org |
| ORF14 | Putative response regulator | Component of a two-component regulatory system. asm.org | asm.org |
| ORF5 | Homolog of AgrB protein | Postulated to be part of an agr-like regulatory system. asm.org | asm.org |
This table is interactive. You can sort and filter the data.
Purification and subsequent N-terminal amino acid sequencing of the bacteriocin peptides from various isolates have been used to confirm that the amplified genes indeed code for the α and β peptides of this compound. nih.govresearchgate.net The combination of PCR-based screening and subsequent sequencing of the gene locus provides a comprehensive and accurate methodology for the analytical detection and characterization of this compound and its producing strains.
Future Directions and Challenges in Plantaricin S Research
Elucidating Novel Mechanisms of Action
While it is known that two-peptide bacteriocins like Plantaricin S can form transmembrane pores in bacterial membranes, leading to cell death, the precise and potentially novel mechanisms of action are still under investigation. mdpi.com Future research aims to move beyond the general understanding of pore formation to uncover more nuanced interactions with target cells. One area of focus is the determination of specific receptors on the bacterial cell surface that this compound binds to. uio.no Identifying these receptors would provide a more detailed picture of its target specificity and the initial steps of its antimicrobial action.
Furthermore, studies on other plantaricins suggest that their mechanisms can be multifaceted, including the disruption of cell wall integrity and the inhibition of protein or nucleic acid synthesis. jst.go.jp Research is needed to determine if this compound shares these or possesses other unique mechanisms. For instance, some bacteriocins are known to interfere with bacterial quorum sensing (QS) systems, which regulate virulence and biofilm formation. nih.govfrontiersin.org Investigating whether this compound can disrupt these communication systems in pathogenic bacteria could reveal novel applications for controlling infections.
Addressing Resistance Development to this compound
A significant advantage of bacteriocins over traditional antibiotics is the potentially lower risk of resistance development. tandfonline.comoru.se The mechanism of action, often involving the physical disruption of the cell membrane, is thought to be more difficult for bacteria to overcome compared to the single-target inhibition of many antibiotics. tandfonline.com
However, the potential for resistance cannot be entirely dismissed. Research has shown that it is possible to generate mutants with increased resistance to two-peptide bacteriocins. jst.go.jp Understanding the genetic basis of this resistance is a critical area for future studies. Whole-genome sequencing of resistant mutants can help identify the genes and pathways involved in conferring resistance. uio.nojst.go.jp
Strategies to combat potential resistance are also a key research direction. One promising approach is the use of this compound in combination with traditional antibiotics. tandfonline.com Studies on other plantaricins have demonstrated a synergistic effect, where the bacteriocin (B1578144) enhances the efficacy of antibiotics, potentially reducing the required dosage and slowing the development of resistance. tandfonline.comasm.org Further research on this compound could explore similar synergistic interactions and their effectiveness against multidrug-resistant pathogens.
Sustainable Production and Scaling of this compound
For this compound to be a viable alternative or supplement to current antimicrobials in various industries, efficient and cost-effective large-scale production methods are essential. A major hurdle is the often low yield of bacteriocins from their native producing strains. frontiersin.org
Current and future research focuses on several strategies to overcome this limitation:
Optimization of Fermentation Conditions: Research is ongoing to optimize culture conditions, such as pH, temperature, and nutrient composition, to maximize this compound production by Lactobacillus plantarum. frontiersin.orgasm.org
Heterologous Expression: A promising strategy involves transferring the genes responsible for this compound production into a host organism that can be more easily and cheaply cultured on a large scale, such as Escherichia coli. nih.gov This approach has shown success for other plantaricins, achieving significantly higher yields than from the native strains. nih.gov
Co-culturing: Another innovative approach is to co-culture the producing strain with other specific bacteria. frontiersin.org Studies have shown that co-culturing Lactobacillus plantarum with certain Bacillus subtilis strains can significantly increase plantaricin production. frontiersin.org
Solid-State Fermentation (SSF): Utilizing agricultural byproducts like wheat bran as a substrate for fermentation offers a sustainable and potentially cost-effective method for producing bacteriocins. mdpi.com
Table 1: Strategies for Enhancing Plantaricin Production
| Strategy | Description | Potential Advantages |
| Fermentation Optimization | Fine-tuning of culture parameters (pH, temperature, media) to maximize yield from the native producer. | Relatively straightforward to implement. |
| Heterologous Expression | Cloning plantaricin genes into a high-production host like E. coli. | Can lead to significantly higher yields and easier purification. nih.gov |
| Co-culturing | Growing the producer strain with an inducer strain to stimulate bacteriocin synthesis. | Can dramatically increase production without genetic modification of the producer. frontiersin.org |
| Solid-State Fermentation | Using solid substrates, often agro-industrial waste, for microbial growth and production. | Cost-effective and sustainable. mdpi.com |
Expanding Biotechnological Applications of this compound
The primary application of this compound and other bacteriocins has been in food preservation, where they can inhibit the growth of spoilage and pathogenic bacteria. jst.go.jpfrontiersin.orgtci-thaijo.org this compound, produced by Lactobacillus plantarum strains found in fermented olives, is considered to play a role in controlling the fermentation process and preserving the olives.
However, the potential applications of this compound extend far beyond this. Future research is actively exploring its use in:
Therapeutics: As an alternative or adjunct to antibiotics for treating bacterial infections, especially those caused by antibiotic-resistant strains. oru.se
Agriculture: To control plant pathogens and reduce the reliance on chemical pesticides.
Food Packaging: Incorporation into active packaging films to extend the shelf-life of food products. jst.go.jp
Veterinary Medicine: As a feed additive to promote animal health and prevent infections.
The broad-spectrum activity of some plantaricins against both Gram-positive and some Gram-negative bacteria makes them particularly attractive for these diverse applications. plos.org
Integration of Omics Technologies in this compound Studies
The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing bacteriocin research. frontiersin.orgnih.govresearchgate.net These high-throughput methods provide a comprehensive, system-wide view of the biological processes involved in this compound production and activity.
Genomics: Whole-genome sequencing of producing strains allows for the identification and characterization of the gene clusters responsible for this compound synthesis, regulation, and immunity. frontiersin.orgnih.gov This knowledge is crucial for genetic engineering and production optimization.
Transcriptomics: This technology analyzes the expression levels of all genes in a cell under different conditions. It can be used to understand how factors like co-culturing or environmental stress affect the genes involved in this compound production.
Proteomics: This involves the large-scale study of proteins. It can be used to identify the proteins involved in the this compound production and secretion machinery, as well as the protein targets of this compound in susceptible bacteria.
Metabolomics: By analyzing the complete set of small-molecule metabolites in a cell, metabolomics can reveal the metabolic pathways that are critical for this compound biosynthesis. acs.org This information can be used to manipulate these pathways to increase yield. acs.org
The integration of these omics approaches, sometimes referred to as "Lactobacillomics," provides a powerful toolkit for a deeper understanding of this compound and for rationally designing strategies to improve its production and application. researchgate.net
Table 2: Application of Omics Technologies in this compound Research
| Omics Field | Key Application | Information Gained |
| Genomics | Sequencing the genome of producer strains. | Identification of plantaricin gene clusters, regulatory elements, and immunity genes. nih.gov |
| Transcriptomics | Analyzing gene expression under various conditions. | Understanding the regulation of plantaricin production. |
| Proteomics | Studying the complete set of proteins. | Identifying proteins involved in synthesis, secretion, and the bacteriocin's mechanism of action. |
| Metabolomics | Analyzing the cell's metabolome. | Revealing metabolic pathways crucial for biosynthesis and identifying key metabolites to boost production. acs.org |
Collaborative Research Initiatives and Data Sharing in this compound Research
The complexity of bacteriocin research, from fundamental molecular studies to applied biotechnology, necessitates a collaborative approach. Initiatives that bring together researchers from different disciplines, such as microbiology, biochemistry, genetics, and food science, are crucial for accelerating progress.
Data sharing is a key component of effective collaboration. The establishment of public databases for bacteriocin sequences, structures, and activities can prevent the duplication of effort and facilitate new discoveries. While specific large-scale collaborative initiatives solely focused on this compound are not widely documented, the principle of collaboration is evident in the broader field of antimicrobial peptide and bacteriocin research. uio.nooru.se Projects like the HEALiX initiative, which aims to develop wound dressings with antibacterial peptides, exemplify the kind of multidisciplinary collaboration needed to translate basic research into practical applications. oru.se
Encouraging open access to research data and fostering international collaborations will be vital for overcoming the challenges in this compound research and realizing its full potential as a valuable biomolecule.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when assessing the antimicrobial efficacy of Plantaricin S against pathogenic bacteria?
- Methodological Answer:
- Define the Research Scope: Use frameworks like PICO (Population: target bacteria; Intervention: this compound dosage; Comparison: control antimicrobials; Outcome: inhibition efficacy) to narrow the hypothesis .
- Controls and Replication: Include positive (e.g., known bacteriocins) and negative controls (e.g., solvent-only treatments). Replicate experiments at least triplicate to account for biological variability .
- Data Collection: Use standardized assays (e.g., agar diffusion or broth microdilution) with quantifiable metrics (e.g., zone of inhibition, MIC). Document environmental variables (pH, temperature) affecting activity .
- Statistical Validation: Apply ANOVA or t-tests to compare efficacy across treatments, ensuring p-values <0.05 for significance .
Q. How should researchers approach the purification and characterization of this compound to ensure reproducibility?
- Methodological Answer:
- Purification Protocol: Follow multi-step chromatography (e.g., ion-exchange followed by HPLC) with purity assessed via SDS-PAGE .
- Characterization Techniques:
- Mass Spectrometry: Confirm molecular weight and post-translational modifications.
- CD Spectroscopy: Analyze secondary structure stability under varying conditions .
- Documentation: Detailed protocols must be included in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for experimental reproducibility) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the stability of this compound under varying environmental conditions?
- Methodological Answer:
- Systematic Re-testing: Replicate conflicting experiments under identical conditions (pH, temperature, ionic strength) to isolate variables .
- Meta-Analysis: Compare datasets using tools like PRISMA to identify methodological disparities (e.g., buffer composition differences in stability assays) .
- Advanced Analytics: Apply circular dichroism (CD) or differential scanning calorimetry (DSC) to study structural denaturation thresholds .
- Peer Consultation: Present findings to interdisciplinary teams to critique assumptions in experimental design .
Q. What molecular techniques are recommended for elucidating the genetic regulation of this compound biosynthesis in Lactobacillus plantarum strains?
- Methodological Answer:
- Gene Cloning: Amplify the this compound locus (e.g., using primers based on Stephens et al. 1998) and express in heterologous hosts to study promoter activity .
- CRISPR Interference: Knock out putative regulatory genes (e.g., plnS) to assess impact on bacteriocin production .
- RNA-Seq: Compare transcriptomes of high- and low-producing strains to identify upregulated pathways .
- Data Integration: Use tools like KEGG or STRING to map regulatory networks and validate via qRT-PCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
